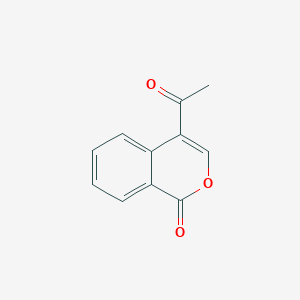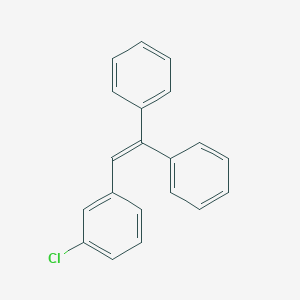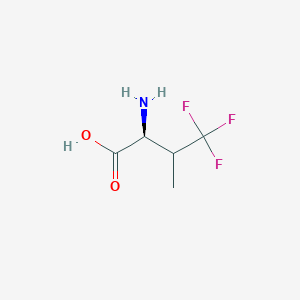
Trimethoxy(p-tolyl)silane
Descripción general
Descripción
Trimethoxy(p-tolyl)silane is a silicon-based compound that is part of a broader class of organosilanes. These compounds are characterized by the presence of organic groups attached to a silicon atom, which is also connected to other atoms or groups through oxygen atoms, typically in the form of alkoxy groups such as methoxy. The specific structure of trimethoxy(p-tolyl)silane includes a p-tolyl group (a methyl-substituted phenyl group) attached to the silicon atom, along with three methoxy groups.
Synthesis Analysis
The synthesis of related triorganyl(2,4,6-trimethoxyphenyl)silanes has been reported, where various acid-labile protecting groups for silicon were used, including allyl and phenyl groups . These compounds were synthesized and characterized, serving as reagents for further chemical transformations. The synthesis process often involves the use of ethereal hydrogen chloride solution to obtain chlorosilanes, which are synthetically useful intermediates.
Molecular Structure Analysis
The molecular structure of trimethoxy(p-tolyl)silane would be expected to show a tetrahedral geometry around the silicon atom, which is typical for silicon compounds with four substituents. The p-tolyl group would provide aromatic character to the molecule, while the methoxy groups would be potential sites for hydrolysis and further chemical reactions.
Chemical Reactions Analysis
The chemical reactivity of related trimethoxyphenylsilanes has been explored, particularly their silylation potential with various nucleophiles under mild acidic conditions . These reactions exhibit chemo- and regioselectivity and produce 1,3,5-trimethoxybenzene as a byproduct, which is relatively inert and recyclable. Additionally, trimethyl(trihalomethyl)silanes have been used as dihalomethylene transfer agents in reactions with olefins .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethoxy(p-tolyl)silane can be inferred from related compounds. For instance, trialkoxy(alkyl)silanes have been hydrolyzed and polycondensed to form ordered structured materials, indicating that trimethoxy(p-tolyl)silane could also undergo hydrolysis and polycondensation reactions . The resulting materials from such reactions exhibit sharp diffraction peaks and a platy morphology, as seen in SEM images. The formation of siloxane bonds is confirmed by 29Si CP/MAS NMR spectra . Moreover, the preparation of organic-inorganic hybrid gel films from trimethoxy(vinyl)silane suggests that trimethoxy(p-tolyl)silane could also be used to create hybrid materials with specific mechanical and heat-resisting properties .
Aplicaciones Científicas De Investigación
1. Surface Modification of SiO2 Nanoparticles
- Application Summary: Trimethoxy(p-tolyl)silane is used to modify the surface of SiO2 nanoparticles to enhance their mechanical properties .
- Methods of Application: The surface modification of nano-silica was performed by varying concentrations of Trimethoxy(p-tolyl)silane (30, 50, 80, and 110 wt.%). The modified samples were then characterized using Fourier Transformation Infrared Spectroscopy (FTIR), Field Emission Scanning Electron Microscopy (FESEM), Thermo Gravimetric Analysis (TGA), and X-Ray Diffraction (XRD) .
- Results: The results showed that 80 wt.% of Trimethoxy(p-tolyl)silane was the optimal concentration for surface modification of SiO2 nanoparticles .
2. Hydrophobicity and Corrosion Resistance of Anodized Aluminum
- Application Summary: Trimethoxy(p-tolyl)silane is used in the formation of hybrid sols to enhance the hydrophobicity and corrosion resistance of anodized aluminum .
- Methods of Application: Different molar ratios of Tetraethoxysilane (TEOS) and Trimethoxy(p-tolyl)silane were used to form the hybrid sols. The role of the precursor’s molar ratios on the hydrophobicity was studied using static Water Contact Angle (WCA) and surface Roughness measurement (Ra) .
- Results: The sample treated with a TEOS: Trimethoxy(p-tolyl)silane molar ratio of 0.5:1 showed the best corrosion resistance properties .
3. Constituent of Silica Gels, Silicone Resins, and Silicone Rubber
- Application Summary: Trimethoxy(p-tolyl)silane can be used as a constituent of silica gels, silicone resins, and silicone rubber .
- Methods of Application: The degree of curing and hence mechanical properties, such as elongation at break, modulus of elasticity, and a coating’s flexibility, can be controlled precisely by varying the amount of Trimethoxy(p-tolyl)silane used .
- Results: The results are not specified in the source .
4. Production of Silane Coupling Agents
- Application Summary: Trimethoxy(p-tolyl)silane is an important substance for producing silane coupling agents. It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond .
- Methods of Application: It can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .
- Results: These reactions have many possible downstream products which are used to manufacture diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
5. Production of Adhesion Promoters
- Application Summary: The plastic industry makes use of certain organic coupling agents, like adhesion promoters, which can thus be manufactured from trimethoxy(p-tolyl)silane .
- Methods of Application: An example is trimethoxysilylpropyl methacrylate, which is produced by direct addition of trimethoxy silane to the 3-methacryloxypropyl group in the presence of radical scavengers .
- Results: The results are not specified in the source .
6. Sizing Ingredient for Continuous Filament Glass Fibers
- Application Summary: [3-(2,3-epoxypropoxy)propyl]trimethoxy silane (3-glycidyloxypropyltrimethoxysilane (GLYMO)) is applied as a sizing ingredient (coupling agent) for continuous filament glass fibers used for reinforcement of plastic Food Contact Materials (FCM), such as storage tanks or kitchen utensils .
- Methods of Application: The methods of application are not specified in the source .
- Results: The results are not specified in the source .
4. Production of Silane Coupling Agents
- Application Summary: Trimethoxy(p-tolyl)silane is an important substance for producing silane coupling agents. It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond .
- Methods of Application: It can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .
- Results: These reactions have many possible downstream products which are used to manufacture diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
5. Production of Adhesion Promoters
- Application Summary: The plastic industry makes use of certain organic coupling agents, like adhesion promoters, which can thus be manufactured from trimethoxysilane .
- Methods of Application: An example is trimethoxysilylpropyl methacrylate, which is produced by direct addition of trimethoxy silane to the 3-methacryloxypropyl group in the presence of radical scavengers .
- Results: The results are not specified in the source .
6. Sizing Ingredient for Continuous Filament Glass Fibers
- Application Summary: [3-(2,3-epoxypropoxy)propyl]trimethoxy silane (3-glycidyloxypropyltrimethoxysilane (GLYMO)) is applied as a sizing ingredient (coupling agent) for continuous filament glass fibers used for reinforcement of plastic Food Contact Materials (FCM), such as storage tanks or kitchen utensils .
- Methods of Application: The methods of application are not specified in the source .
- Results: The results are not specified in the source .
Safety And Hazards
Propiedades
IUPAC Name |
trimethoxy-(4-methylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3Si/c1-9-5-7-10(8-6-9)14(11-2,12-3)13-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEGZYAXBCFSBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375284 | |
| Record name | Trimethoxy(p-tolyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethoxy(p-tolyl)silane | |
CAS RN |
17873-01-7 | |
| Record name | Trimethoxy(p-tolyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxy(p-tolyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



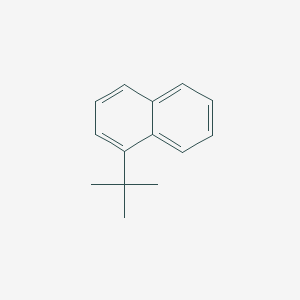
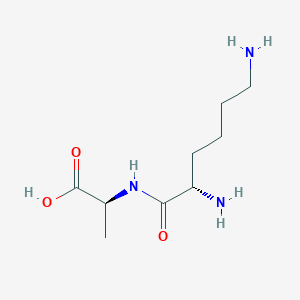
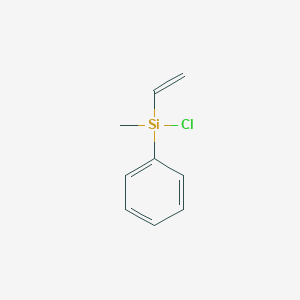
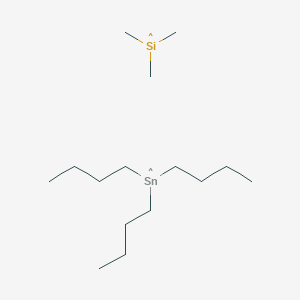
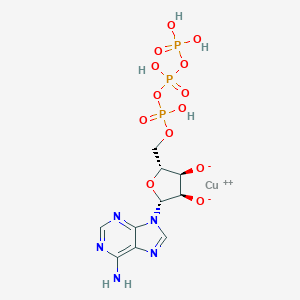
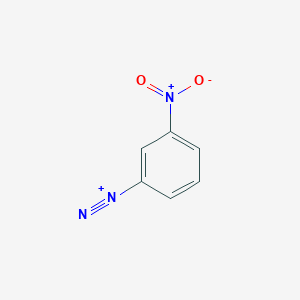
![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)
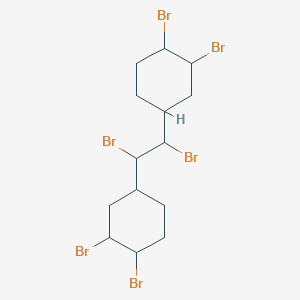
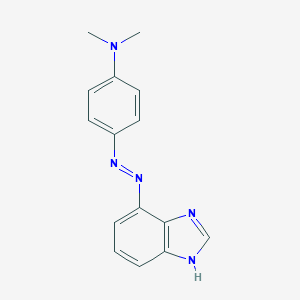
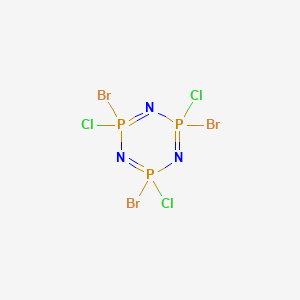
![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)
